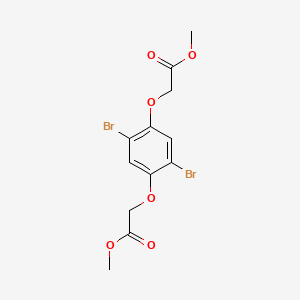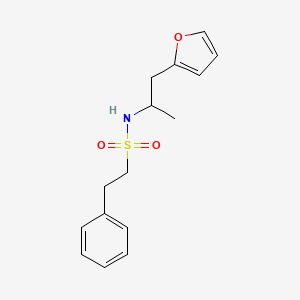![molecular formula C19H22N2O B2547060 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 637745-34-7](/img/structure/B2547060.png)
5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with specific substituents that may confer unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with 3-(m-tolyloxy)propyl bromide under basic conditions to introduce the propyl group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the benzimidazole ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
5,6-dimethyl-1H-benzimidazole: Lacks the propyl group, leading to different properties and applications.
1-(3-(p-tolyloxy)propyl)-1H-benzimidazole: Similar structure but with different substituents, affecting its biological activity.
2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol: Another related compound with distinct functional groups.
Uniqueness: 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,6-dimethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-4-7-17(10-14)22-9-5-8-21-13-20-18-11-15(2)16(3)12-19(18)21/h4,6-7,10-13H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQGJXKXNZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)





![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2546994.png)
![Ethyl 2-[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2546995.png)

![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)
![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)
